Ritanserin is a synthetic compound classified as a serotonin antagonist. [] Specifically, it exhibits high affinity and selectivity for the serotonin 5-HT2A and 5-HT2C receptor subtypes. [, , , , ] This selective antagonism makes Ritanserin a valuable tool in investigating the role of serotonergic pathways in various physiological and pathological processes.
Future Directions
Elucidating its Role in Cancer: Further investigations are warranted to understand the precise mechanism underlying the anticancer activity of Ritanserin and its potential clinical applications, particularly in combination with existing therapies. [, ]
Related Compounds
Ketanserin
Compound Description: Ketanserin is a serotonin antagonist with a high affinity for the 5-HT2A receptor subtype. It also exhibits some affinity for α1-adrenergic receptors. [] Ketanserin has been investigated for its antihypertensive effects. []
Zimeldine
Compound Description: Zimeldine is a selective serotonin reuptake inhibitor (SSRI) that increases extracellular serotonin levels. []
Relevance: While structurally dissimilar to ritanserin, zimeldine's contrasting effect on serotonin levels provides insights into the role of the serotonergic system in sleep regulation. In cats, ritanserin mitigated the delayed increase in slow-wave sleep typically observed after zimeldine administration, suggesting an interaction between 5-HT2 receptor blockade and serotonin transporter inhibition in modulating sleep architecture. []
(±)-Zacopride
Compound Description: (±)-Zacopride is a selective antagonist of the 5-HT3 receptor subtype. [, ]
Relevance: (±)-Zacopride serves as a pharmacological tool to differentiate the actions of 5-HT2 and 5-HT3 receptors. Both microiontophoretic and systemic administration of (±)-zacopride attenuated the suppression of medial prefrontal cortical cell firing induced by serotonin, while ritanserin was only effective when administered systemically. [, ] This suggests that 5-HT3 receptors are the primary mediators of serotonin's direct effects in the medial prefrontal cortex, whereas ritanserin's effects on this brain region may involve indirect mechanisms. [, ]
ICS 205930
Compound Description: ICS 205930 is a selective antagonist of the 5-HT3 receptor subtype. [, ]
Relevance: Like (±)-zacopride, ICS 205930 serves as a pharmacological tool to distinguish between 5-HT2 and 5-HT3 receptor-mediated effects. Microiontophoretic application of ICS 205930 blocked the suppression of medial prefrontal cortical cell firing induced by serotonin, supporting the involvement of 5-HT3 receptors in mediating serotonin's direct actions in this brain region. [, ]
Granisetron
Compound Description: Granisetron is a selective antagonist of the 5-HT3 receptor subtype. [, ]
Relevance: Granisetron, similar to (±)-zacopride and ICS 205930, is a useful tool for differentiating the actions of 5-HT2 and 5-HT3 receptors. Both microiontophoretic and systemic administration of granisetron attenuated the suppression of medial prefrontal cortical cell firing induced by serotonin or electrical stimulation of the caudal linear raphe nucleus, implicating 5-HT3 receptors as primary mediators of serotonin's effects in this brain region. [, ]
(±)-Pindolol
Compound Description: (±)-Pindolol is a non-selective antagonist of β-adrenergic receptors, with some affinity for 5-HT1A receptors. [, ]
Relevance: (±)-Pindolol did not block the suppressive effects of serotonin on medial prefrontal cortical cell firing, suggesting that 5-HT1A receptors are not the primary mediators of serotonin's actions in this brain region. [, ] This finding further supports the involvement of 5-HT3 receptors, as demonstrated by the effects of selective 5-HT3 antagonists like (±)-zacopride and granisetron. [, ]
Spiperone
Compound Description: Spiperone is a potent antagonist of dopamine D2 receptors, with some affinity for 5-HT1A and 5-HT2A receptors. [, , ]
Relevance: While spiperone is known for its antipsychotic effects mediated by D2 receptor blockade, it also interacts with serotonin receptors. In studies on medial prefrontal cortical cell firing, spiperone did not block the suppressive effects of serotonin, suggesting that its interaction with 5-HT1A or 5-HT2A receptors does not significantly contribute to serotonin's actions in this brain region. [, ] This finding further supports the primary involvement of 5-HT3 receptors. [, ]
Metergoline
Compound Description: Metergoline is a non-selective antagonist of serotonin receptors, exhibiting affinity for various 5-HT receptor subtypes, including 5-HT1 and 5-HT2. [, ]
(+)-MDL 11,939
Compound Description: (+)-MDL 11,939 is a relatively selective antagonist of the 5-HT2 receptor subtype, exhibiting higher affinity for 5-HT2A receptors compared to other subtypes. [, ]
Relevance: (+)-MDL 11,939 did not block the suppression of medial prefrontal cortical cell firing induced by electrical stimulation of the caudal linear raphe nucleus, suggesting that 5-HT2 receptors are not the primary mediators of serotonin's effects in this brain region. [, ] This finding further supports the involvement of 5-HT3 receptors, as demonstrated by the effects of selective 5-HT3 antagonists. [, ]
Cyproheptadine
Compound Description: Cyproheptadine is a first-generation antihistamine that also exhibits antagonism at 5-HT2 receptors. []
Sarpogrelate
Compound Description: Sarpogrelate is a 5-HT2 receptor antagonist that has been investigated for its potential in treating cardiovascular diseases. []
AT-1015
Compound Description: AT-1015 is a 5-HT2 receptor antagonist that has been investigated for its effects on vascular smooth muscle. []
TFMPP
Compound Description: TFMPP is a selective agonist of the 5-HT1B receptor subtype. []
Relevance: Although structurally unrelated to ritanserin, TFMPP helps elucidate the role of different serotonin receptor subtypes in learning and memory. While TFMPP impaired learning in an autoshaping task, ritanserin enhanced it. [] This contrast suggests that 5-HT1B and 5-HT2 receptors may have opposing roles in modulating cognitive processes. []
mCPP
Compound Description: mCPP is a non-selective serotonin receptor agonist that activates both 5-HT1 and 5-HT2 receptor subtypes. []
Relevance: mCPP, like TFMPP, provides insights into the diverse roles of serotonin receptors in cognitive function. Similar to TFMPP, mCPP impaired learning in an autoshaping task, contrasting with ritanserin's enhancing effect. [] This difference indicates that activation of specific serotonin receptor subtypes, rather than global serotonergic stimulation, may be crucial for modulating learning and memory. []
DOI
Compound Description: DOI is a selective agonist of the 5-HT2A receptor subtype. []
Relevance: DOI's selective activation of 5-HT2A receptors helps to dissect the specific contributions of this receptor subtype to learning and memory. Unlike TFMPP and mCPP, DOI enhanced learning in an autoshaping task, similar to ritanserin. [] This suggests that 5-HT2A receptor antagonism, rather than 5-HT1B or non-selective 5-HT receptor activation, may be beneficial for cognitive enhancement. []
1-NP
Compound Description: 1-NP is a selective agonist of the 5-HT1B receptor subtype. []
Relevance: 1-NP, similar to TFMPP, provides insights into the role of 5-HT1B receptors in learning and memory. Like TFMPP, 1-NP impaired learning in an autoshaping task, contrasting with ritanserin's enhancing effect. [] This supports the notion that 5-HT1B receptor activation may negatively impact cognitive processes, while 5-HT2 receptor antagonism may be beneficial. []
Mesulergine
Compound Description: Mesulergine is a non-selective serotonin receptor antagonist with a preference for 5-HT2 receptors. []
Relevance: Mesulergine, like ritanserin, antagonizes 5-HT2 receptors and provides further support for the involvement of these receptors in learning and memory. In an autoshaping task, mesulergine enhanced learning, similar to ritanserin. [] This shared effect reinforces the idea that 5-HT2 receptor blockade may have cognitive-enhancing properties. []
p-Chloroamphetamine (PCA)
Compound Description: p-Chloroamphetamine (PCA) is a substituted amphetamine derivative known for its ability to induce the release and subsequent depletion of serotonin. []
Relevance: Although structurally dissimilar to ritanserin, PCA helps elucidate the role of serotonin in thermoregulation. Ritanserin suppressed PCA-induced hyperthermia and attenuated PCA-induced serotonin depletion in the mouse frontal cortex. [] This suggests that 5-HT2 receptors may play a role in mediating both the hyperthermic and neurotoxic effects of PCA, potentially by modulating serotonin release. []
Agomelatine
Compound Description: Agomelatine is an antidepressant with agonist activity at melatonergic MT1 and MT2 receptors and antagonist activity at the 5-HT2C receptor subtype. []
Relevance: Agomelatine's unique pharmacological profile, combining melatonergic agonism with 5-HT2C antagonism, provides insights into the interplay between these systems in modulating cognitive function. A synergistic interaction was observed between agomelatine and ritanserin in a passive avoidance task, suggesting that combined 5-HT2C and 5-HT2A/2C receptor blockade may enhance memory and learning. []
Propranolol
Compound Description: Propranolol is a non-selective β-adrenergic receptor antagonist primarily used for its cardiovascular effects. []
Relevance: While not directly targeting serotonin receptors, propranolol helps assess the combined effects of reducing portal venous inflow and modulating serotonin signaling in portal hypertension. The combination of propranolol and ritanserin led to a greater reduction in portal pressure compared to either drug alone, suggesting a potential synergistic interaction between β-adrenergic blockade and 5-HT2 receptor antagonism in managing portal hypertension. []
Overview
Ritanserin is a potent and selective antagonist of serotonin 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes. Initially developed for the treatment of various psychiatric disorders, including schizophrenia and depression, ritanserin has also been studied for its effects on sleep and mood regulation. Its chemical designation is R 55667, and it is characterized by its ability to modulate dopaminergic activity in the brain, which has implications for its therapeutic effects.
Source and Classification
Ritanserin belongs to the class of compounds known as thiazolo[3,2-a]pyrimidines. It is classified as a serotonin receptor antagonist and is specifically noted for its action on the serotonin 5-HT2 receptor family. The compound has been investigated in various pharmacological studies to understand its interactions with different receptor types and its potential therapeutic applications.
Synthesis Analysis
The synthesis of ritanserin involves several steps, typically starting from simpler organic compounds. The process often includes:
Formation of Intermediates: Initial reactions generate key intermediates through condensation reactions involving substituted piperazines and other reagents.
Purification: The reaction mixture is purified using silica gel chromatography to isolate the desired product from by-products.
Characterization: Final compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
The synthesis can vary depending on specific substituents used in the reaction, affecting the potency and selectivity of the final product.
Molecular Structure Analysis
Ritanserin's molecular structure can be described as follows:
Chemical Formula: C19H21F2N3O
Molecular Weight: Approximately 343.39 g/mol
Structure: The compound features a thiazolo ring fused to a pyrimidine structure, along with various substituents that enhance its receptor affinity.
The structural characteristics contribute to its binding affinity for serotonin receptors, particularly through interactions with key amino acid residues in the receptor binding sites.
Chemical Reactions Analysis
Ritanserin undergoes various chemical reactions that are crucial for its biological activity:
Binding Affinity Studies: Ritanserin's ability to bind selectively to serotonin receptors can be evaluated through competitive binding assays using radiolabeled ligands.
Dissociation Kinetics: The rate at which ritanserin dissociates from receptor sites can be measured using techniques such as liquid scintillation counting, providing insights into its pharmacodynamics.
Metabolic Stability: Understanding how ritanserin is metabolized in biological systems involves assessing its stability under enzymatic conditions.
These reactions are essential for determining the pharmacokinetic properties of ritanserin.
Mechanism of Action
Ritanserin primarily exerts its effects through antagonism of serotonin 5-HT2 receptors. This mechanism involves:
Inhibition of Serotonergic Activity: By blocking 5-HT2 receptors, ritanserin reduces serotonergic inhibition on dopaminergic neurons in areas such as the midbrain.
Modulation of Dopamine Release: The blockade leads to increased firing rates of dopamine neurons, which may enhance mood and motivation—effects observed in preclinical studies.
Clinical Implications: These actions suggest potential benefits in treating mood disorders and improving symptoms associated with conditions like Parkinson's disease and schizophrenia.
Physical and Chemical Properties Analysis
Ritanserin exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: The melting point is typically reported around 150°C, indicating thermal stability suitable for pharmaceutical formulations.
These properties are critical for formulation development and ensuring effective delivery in clinical settings.
Applications
Ritanserin has been explored for various scientific uses:
Psychiatric Research: It serves as a model compound for studying serotonin receptor interactions and their implications in mood regulation.
Pharmacological Studies: Ritanserin is used in preclinical studies to investigate its effects on dopaminergic systems, providing insights into potential treatments for neuropsychiatric disorders.
Sleep Studies: Research indicates that ritanserin may enhance slow-wave sleep and delta electroencephalographic activity, suggesting its utility in sleep disorder treatments.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A selective and potent serotonin-2 antagonist that is effective in the treatment of a variety of syndromes related to anxiety and depression. The drug also improves the subjective quality of sleep and decreases portal pressure.
Protopine is a dibenzazecine alkaloid isolated from Fumaria vaillantii. It has a role as a plant metabolite. Protopine is a natural product found in Corydalis solida, Corydalis ternata, and other organisms with data available. Protopine is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic. See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Protosappanin A is a member of catechols. It has a role as a metabolite. Protosappanin A is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.
Protogracillin is a steroid saponin. Protogracillin is a natural product found in Dioscorea collettii, Paris polyphylla var. chinensis, and other organisms with data available.
Proxalutamide is under investigation in clinical trial NCT03899467 (The Safety and Tolerability of Proxalutamide (GT0918) in Subjects With Metastatic Castrate Resistant Prostate Cancer). Proxalutamide is an orally bioavailable androgen receptor (AR) antagonist with potential antineoplastic activity. Upon oral administration, proxalutamide binds to AR in target tissues, inhibits androgen-induced receptor activation, and facilitates the formation of inactive complexes that cannot translocate to the nucleus. This prevents binding to and transcription of AR-responsive genes that regulate prostate cancer cell proliferation. In addition, proxalutamide induces AR downregulation, thereby further preventing AR-mediated signaling. This ultimately leads to an inhibition of growth in AR-expressing prostate cancer cells. AR is overexpressed in prostate cancer and plays a key role in prostate cancer cell proliferation.